molecular formula C14H13NO2S B12851980 Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate

Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate

Cat. No.: B12851980
M. Wt: 259.33 g/mol
InChI Key: VOBIGCUZAZURJN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[4-(methylsulfanyl)phenyl]nicotinate typically involves the esterification of nicotinic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction proceeds under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Tin(II) chloride, iron powder

    Substitution: Amines, alcohols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Amides, esters

Scientific Research Applications

Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 5-[4-(methylsulfanyl)phenyl]nicotinate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the modulation of enzyme activity, receptor binding, or alteration of cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

  • Methyl nicotinate
  • Ethyl nicotinate
  • Propyl nicotinate

Comparison

Methyl 5-[4-(methylsulfanyl)phenyl]nicotinate is unique due to the presence of the methylsulfanyl-substituted phenyl ring, which imparts distinct chemical and biological properties compared to other nicotinate esters.

Properties

Molecular Formula

C14H13NO2S

Molecular Weight

259.33 g/mol

IUPAC Name

methyl 5-(4-methylsulfanylphenyl)pyridine-3-carboxylate

InChI

InChI=1S/C14H13NO2S/c1-17-14(16)12-7-11(8-15-9-12)10-3-5-13(18-2)6-4-10/h3-9H,1-2H3

InChI Key

VOBIGCUZAZURJN-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN=CC(=C1)C2=CC=C(C=C2)SC

Origin of Product

United States

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